Structural Identity: Impurity G as a Unique N-Acyl Urea DCC Adduct Versus Des-Cyclopentyl and Sulfonyl Impurities
Impurity G is the only reported zafirlukast impurity that incorporates an N-acyl urea bridge formed via DCC rearrangement, resulting in a molecular formula of C37H48N4O5 (MW 628.8) containing two cyclohexyl rings and a cyclopentyl carbamate [1][2]. By contrast, the five impurities characterized in Goverdhan et al. (2009)—Impurities 1 through 5—possess molecular weights ranging from 393.4 to 563.6 Da and lack the N-acyl urea functionality [2]. The mass difference between Impurity G (628.8 Da) and the largest of these five (Impurity 4, MW 563.6) is 65.2 Da, corresponding to the additional cyclohexylamine moiety [1][2].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | Molecular weight 628.8 g/mol; formula C37H48N4O5; contains N-acyl urea with two cyclohexyl rings |
| Comparator Or Baseline | Impurity 4: MW 563.6 g/mol, formula C31H33N3O6S; Impurity 1: MW 393.4 g/mol; both lack N-acyl urea and additional cyclohexyl group |
| Quantified Difference | MW difference vs Impurity 4: +65.2 Da; descriptor difference: N-acyl urea present vs absent |
| Conditions | Structures confirmed by IR, MS, and NMR; comparison across two peer-reviewed publications and vendor COA data |
Why This Matters
This structural uniqueness means Impurity G cannot be mimicked by any other zafirlukast impurity standard in HPLC retention time, MS detection, or UV spectral confirmation, making it indispensable for method specificity validation.
- [1] Goverdhan, G., Reddy, A.R., Himabindu, V. & Reddy, G.M. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of Saudi Chemical Society, 2014, 18(2), 129-138. DOI: 10.1016/j.jscs.2011.06.002. View Source
- [2] Goverdhan, G., Reddy, A.R., Srinivas, K., Himabindu, V. & Reddy, G.M. Identification, characterization and synthesis of impurities of zafirlukast. Journal of Pharmaceutical and Biomedical Analysis, 2009, 49(4), 895-900. DOI: 10.1016/j.jpba.2009.01.023. View Source
